molecular formula C10H15N5O6 B583824 Guanosine-5',5''-d2 Monohydrate CAS No. 478511-34-1

Guanosine-5',5''-d2 Monohydrate

Cat. No.: B583824
CAS No.: 478511-34-1
M. Wt: 303.271
InChI Key: YCHNAJLCEKPFHB-FCRKRYBXSA-N
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Description

Guanosine-5’,5’'-d2 Monohydrate is a stable isotope-labeled analog of guanosine, a nucleoside that plays a crucial role in various biological processes. This compound is particularly valuable in scientific research due to its unique chemical structure and biological activity. It is commonly used in medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Guanosine-5’,5’'-d2 Monohydrate involves the incorporation of deuterium atoms into the guanosine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterated base .

Industrial Production Methods: Industrial production of Guanosine-5’,5’'-d2 Monohydrate typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity, often exceeding 95% atom D. The compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions: Guanosine-5’,5’'-d2 Monohydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form guanine derivatives.

    Reduction: Reduction reactions can convert it back to its nucleoside form.

    Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield guanine derivatives, while substitution reactions can produce various functionalized guanosine analogs.

Scientific Research Applications

Guanosine-5’,5’'-d2 Monohydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: The compound is employed in metabolic research to study pathways in vivo using stable isotope labeling.

    Medicine: It is used in clinical diagnostics, imaging, and newborn screening.

    Industry: The compound serves as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.

Mechanism of Action

The mechanism of action of Guanosine-5’,5’'-d2 Monohydrate involves its incorporation into nucleic acids, where it can influence various biological processes. The deuterium atoms in the compound provide a unique way to trace and study metabolic pathways. The compound targets molecular pathways involved in nucleic acid synthesis and degradation, making it a valuable tool in research .

Comparison with Similar Compounds

  • Guanosine
  • Guanosine-5’-monophosphate
  • Guanosine-5’-diphosphate
  • Guanosine-5’-triphosphate

Comparison: Guanosine-5’,5’'-d2 Monohydrate is unique due to the presence of deuterium atoms, which makes it a stable isotope-labeled compound. This feature allows for precise tracking and analysis in metabolic studies, distinguishing it from other guanosine derivatives.

Properties

CAS No.

478511-34-1

Molecular Formula

C10H15N5O6

Molecular Weight

303.271

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one;hydrate

InChI

InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1/i1D2;

InChI Key

YCHNAJLCEKPFHB-FCRKRYBXSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N.O

Synonyms

2-Amino-1,9-dihydro-9-β-D-ribofuranosyl-6H-purin-6-one-5’,5’’-d2;  DL-Guanosine-5’,5’’-d2;  Guanine Ribonucleoside-5’,5’’-d2;  9-β-D-Ribofuranosylguanine-5’,5’’-d2;  2-Aminoinosine-5’,5’’-d2;  NSC 19994-5’,5’’-d2;  Vernine-5’,5’’-d2; 

Origin of Product

United States

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